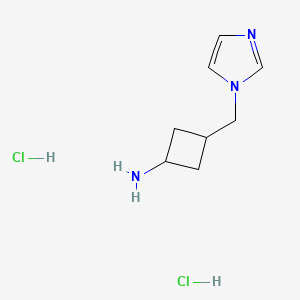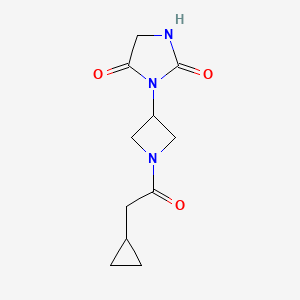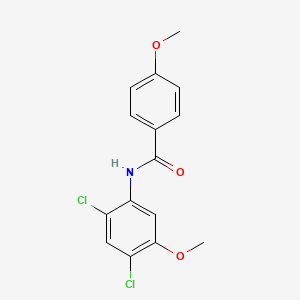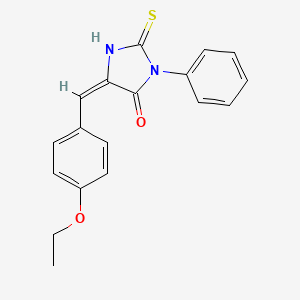![molecular formula C25H19FN4OS B2757535 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114860-97-7](/img/no-structure.png)
4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H19FN4OS and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and exploration of the biological activities of quinazolinone derivatives, including structures similar to 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have been an area of significant scientific interest. These compounds are notable for their potential in various pharmacological fields due to their unique structural framework.
Antimicrobial Activities : A study detailed the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, demonstrating significant antimicrobial activities. For instance, one derivative showcased superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides, indicating the potential of these compounds in addressing bacterial plant diseases (Yan et al., 2016).
Anticancer Properties : Another facet of research focuses on the anticancer activity of 1,2,4-triazolo[4,3-a]quinoline derivatives. A particular study synthesized a new series of these derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring the potential for these compounds in cancer therapy (Reddy et al., 2015).
Anticonvulsant and Antihypertensive Effects : Research into 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives revealed compounds with promising anticonvulsant activities, offering insights into the development of new treatments for epilepsy. Specifically, one derivative demonstrated potent efficacy in the maximal electroshock test and the subcutaneous pentylenetetrazol test, suggesting its potential as a lead compound for further development (Xie et al., 2005). Additionally, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones showed significant antihypertensive activity, highlighting the therapeutic potential of these compounds in managing hypertension (Alagarsamy & Pathak, 2007).
H1-antihistaminic Agents : A novel synthesis approach led to the creation of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which were evaluated for their H1-antihistaminic activity. One compound emerged as particularly potent, providing significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to standard antihistamines. This suggests a potential for developing new, less sedating antihistaminic therapies (Alagarsamy, Solomon, & Murugan, 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 4-fluorobenzaldehyde with 4-vinylbenzenethiol to form the intermediate compound, which is then reacted with 2-aminobenzonitrile to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-vinylbenzenethiol", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with 4-vinylbenzenethiol in the presence of a base such as potassium carbonate to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-aminobenzonitrile in the presence of a catalyst such as copper(I) iodide to yield the final product.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1114860-97-7 |
Molekularformel |
C25H19FN4OS |
Molekulargewicht |
442.51 |
IUPAC-Name |
1-[(4-ethenylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4OS/c1-2-17-7-9-19(10-8-17)16-32-25-28-27-24-29(15-18-11-13-20(26)14-12-18)23(31)21-5-3-4-6-22(21)30(24)25/h2-14H,1,15-16H2 |
SMILES |
C=CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)


![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)



![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)




